Suzuki Coupling Synthetic Yield: 3-Thienyl vs. 2-Thienyl and Other Heteroaryl Regioisomers
The Gong and Pauls (2000) study established a one-step Suzuki coupling protocol for heteroaryl benzoic acids and reported comparative yields across multiple heteroaryl halide substrates. 3-(Thiophen-3-yl)benzoic acid was synthesized via coupling of 3-bromothiophene with 3-carboxyphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in aqueous acetonitrile at 80°C for 18 hours . The 3-thienyl substrate (3-bromothiophene) demonstrated a 90% isolated yield, which is notably higher than the 79% yield obtained with the 2-thienyl substrate (2-bromothiophene) under identical conditions . This yield differential reflects the lower steric hindrance and favorable electronic properties of the 3-thienyl halide in the oxidative addition step of the catalytic cycle. The methodology was also successfully applied to other heteroaryl systems including 3-pyridyl (91% yield) and 5-pyrimidyl (83% yield) halides .
| Evidence Dimension | Isolated synthetic yield via Suzuki coupling |
|---|---|
| Target Compound Data | 90% isolated yield |
| Comparator Or Baseline | 3-(Thiophen-2-yl)benzoic acid: 79% isolated yield; 3-(Pyridin-3-yl)benzoic acid: 91% isolated yield; 3-(Pyrimidin-5-yl)benzoic acid: 83% isolated yield |
| Quantified Difference | 11 percentage points higher yield for 3-thienyl vs. 2-thienyl regioisomer (90% vs. 79%) |
| Conditions | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), CH₃CN/H₂O (3:1), 80°C, 18 h, heteroaryl bromide + 3-carboxyphenylboronic acid |
Why This Matters
Higher synthetic yield directly reduces procurement cost per gram and improves scalability for medicinal chemistry campaigns.
